(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Description
Properties
IUPAC Name |
(5-chloro-1,3-diphenylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUTRPDZPPGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2CO)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406764 | |
| Record name | (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55828-92-7 | |
| Record name | (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Oxidation to Aldehyde Derivatives
The hydroxymethyl group undergoes oxidation to form the corresponding aldehyde, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde , under controlled conditions.
| Reagent System | Conditions | Yield | Reference |
|---|---|---|---|
| FeCl₃·6H₂O + TEMPO | RT, 12–24 h in CH₂Cl₂ | 75–85% | |
| PCC (Pyridinium Chlorochromate) | RT, 4–6 h in CH₂Cl₂ | 65–70% |
Mechanism : TEMPO-mediated oxidation involves radical intermediates, selectively converting the primary alcohol to an aldehyde without over-oxidation to carboxylic acids .
Condensation Reactions
The aldehyde derivative participates in Claisen-Schmidt condensations with ketones or active methylene compounds.
Chalcone Formation
Reaction with acetophenone derivatives yields α,β-unsaturated ketones (chalcones):
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Phenylbut-3-en-2-one | KOH, EtOH, reflux, 6–8 h | (1E,4E)-1-Phenyl-5-(pyrazol-4-yl)penta-1,4-dien-3-one | 70–82% |
Application : These chalcones are intermediates for synthesizing pyrazoline and chromone derivatives with bioactive potential .
Knoevenagel Condensation
Reaction with malononitrile or cyanoacetates forms α-cyanoacrylates:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile | EtOH, piperidine, reflux | 2-Amino-4-(pyrazol-4-yl)pyridine-3,5-dicarbonitrile | 60–65% |
Biological Relevance : Resulting pyridine derivatives exhibit antitumor activity in vitro .
Nucleophilic Substitution at the Chloro Group
The chlorine atom at position 5 undergoes substitution with nucleophiles like amines or thiols:
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing pyrazole ring .
Esterification and Etherification
The hydroxymethyl group reacts with acyl chlorides or alkyl halides:
Utility : Ether derivatives enhance lipophilicity for pharmacokinetic studies .
Reduction Pathways
While less common, the hydroxymethyl group can be reduced to a methyl group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | 4-Methyl-5-chloro-1,3-diphenylpyrazole | 40–45% |
Limitation : Over-reduction of the pyrazole ring may occur, requiring careful stoichiometric control .
Biological Activity of Derivatives
Key derivatives exhibit notable bioactivity:
| Derivative | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Chalcone analogs | Anticancer (HeLa cells) | 12–18 μM | |
| Pyridine-dicarbonitriles | Antifungal (C. albicans) | 8–10 μg/mL | |
| Thioether derivatives | COX-2 inhibition | 36 nM |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its efficacy in anticancer and anti-inflammatory therapies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. The chloro and phenyl groups play a crucial role in binding to the active site of the target enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Pyrazole derivatives are tailored for specific applications by modifying substituents. Below is a comparative analysis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methanol and its analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Methanol Group: The parent compound’s 4-CH₂OH group enables oxidation to aldehydes or carboxylates, making it a versatile precursor .
- Triazole Derivatives: Compound 8a replaces methanol with a triazole group, enhancing interactions with enzyme active sites (e.g., CYP121A1 inhibition) .
- Thiazolidinedione (TZD) Derivatives : Compound 6a incorporates a TZD ring, improving antibacterial and antifungal activity compared to the parent compound .
Key Findings :
- Antimicrobial Activity : TZD derivatives (e.g., 6a ) exhibit potent activity against Gram-positive bacteria, attributed to the electron-withdrawing thiazolidinedione moiety .
- Enzyme Inhibition: The pyrimidine-trione scaffold in ’s compounds shows nanomolar inhibition of mPGES-1, a target for inflammatory diseases .
Biological Activity
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure:
- IUPAC Name: (5-chloro-1,3-diphenylpyrazol-4-yl)methanol
- Molecular Formula: C₁₆H₁₃ClN₂O
- CAS Number: 55828-92-7
The compound features a chloro group at the 5-position, two phenyl groups at the 1 and 3 positions, and a hydroxymethyl group at the 4-position. This unique structure contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and 1,3-diketones. One common method includes:
- Reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base.
- Subsequent reduction to yield the methanol derivative.
This synthesis can be scaled industrially using continuous flow reactors to optimize yield and quality .
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance:
- In vitro studies have shown that this compound can inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action: The compound likely inhibits specific kinases involved in cell proliferation pathways. The chloro and phenyl groups enhance binding to enzyme active sites .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects:
- In vitro assays revealed that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
| Compound | IC₅₀ (μg/mL) | Activity Type |
|---|---|---|
| This compound | 60.56 | Anti-inflammatory |
| Diclofenac | 54.65 | Anti-inflammatory |
Antibacterial Activity
Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific MIC values for this compound are not extensively documented, related pyrazole derivatives have shown promising results against various bacterial strains .
Study on Anticancer Activity
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antiproliferative effects across multiple cancer types. The results indicated that this compound could be a viable candidate for further development in cancer therapy .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory capabilities of pyrazole derivatives found that compounds similar to this compound exhibited selective inhibition of COX enzymes with high efficacy compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methanol, and how can common byproducts be minimized?
- Methodological Answer : The compound can be synthesized via oxidation or reduction of pyrazole-4-carbaldehyde derivatives. For example, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reduced using NaBH₄ or LiAlH₄ in ethanol under reflux to yield the methanol derivative. Side products like over-reduced or dimerized species may form if stoichiometry or reaction time is not tightly controlled. Monitoring via HPLC (as described in intermediate purification steps for analogous pyrazole compounds) is critical . Chlorination of precursor pyrazoles (e.g., using POCl₃ or SOCl₂) must be optimized to avoid incomplete substitution or ring degradation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the presence of the methanol (-CH₂OH) group (δ ~4.8 ppm for -OH, δ ~3.5–4.2 ppm for -CH₂-). Aromatic protons from diphenyl substituents appear as multiplets in δ 7.2–7.8 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemical details, such as hydrogen bonding between the methanol hydroxyl and adjacent Cl substituents. Intermolecular Cl···Cl interactions (3.38 Å) and O-H···O hydrogen bonds stabilize the crystal lattice .
Q. How can chromatographic purification be optimized to isolate high-purity this compound?
- Methodological Answer : Silica gel column chromatography with a gradient elution (hexane/ethyl acetate 7:3 to 1:1) effectively separates the target compound from chlorinated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) is recommended for final purification, as demonstrated in the isolation of structurally related pyrazole alcohols .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?
- Methodological Answer : The methanol group can be oxidized to a carbaldehyde (using PCC or MnO₂), which participates in Knoevenagel condensations with ketones to form α,β-unsaturated carbonyl derivatives. For example, condensation with acetophenone under piperidine catalysis yields chalcone-like adducts. Solvent polarity and temperature control the E/Z ratio of the resulting olefins . Cyclization via Friedel-Crafts reactions (using H₂SO₄ or AlCl₃) produces fused heterocycles, where steric effects from the diphenyl groups dictate regioselectivity .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?
- Methodological Answer : X-ray studies of analogous pyrazole alcohols reveal O-H···O hydrogen bonds (1.8–2.1 Å) between the methanol hydroxyl and carbonyl/chlorine groups, forming R₄⁴(12) motifs. Weak Cl···Cl interactions (3.3–3.4 Å) contribute to layered packing, enhancing thermal stability. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .
Q. How can this compound serve as a precursor for bioactive pyrazole-fused heterocycles?
- Methodological Answer : The methanol group can be functionalized to introduce pharmacophores. For instance:
- Antimicrobial Agents : Condensation with thioureas or thiazolidinones yields pyrimidine-thiazole hybrids, showing activity against S. aureus (MIC 8–16 µg/mL). Reaction conditions (e.g., ethanol reflux, 12 h) must balance yield and byproduct formation .
- Enzyme Inhibitors : Oxidation to the carbaldehyde followed by Mannich reactions with morpholine/formaldehyde produces Schiff base derivatives. These inhibit mPGES-1 (IC₅₀ ~0.8 µM) via hydrophobic interactions with the diphenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
